Scutebarbatine I(rel) Scutebarbatine I(rel) Scutebarbatine I(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1953835
InChI: InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1
SMILES:
Molecular Formula: C30H41NO8
Molecular Weight: 543.6 g/mol

Scutebarbatine I(rel)

CAS No.:

Cat. No.: VC1953835

Molecular Formula: C30H41NO8

Molecular Weight: 543.6 g/mol

* For research use only. Not for human or veterinary use.

Scutebarbatine I(rel) -

Specification

Molecular Formula C30H41NO8
Molecular Weight 543.6 g/mol
IUPAC Name [(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate
Standard InChI InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1
Standard InChI Key QKISVSHUNJJKNY-MSTMNAHCSA-N
Isomeric SMILES CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C
Canonical SMILES CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Introduction

Chemical Identity and Properties

Scutebarbatine I(rel) is a naturally occurring compound with the molecular formula C30H41NO8 and a molecular weight of 543.6 g/mol . It belongs to the family of pyridines and aromatic carboxylic acids, serving as a metabolite within the plant Scutellaria barbata . The compound is registered in chemical databases with various identifiers including PubChem CID 24814211, CHEBI:66449, and Q27135010 .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Scutebarbatine I(rel)

PropertyValueReference
Molecular FormulaC30H41NO8
Molecular Weight543.6 g/mol
Monoisotopic Mass543.28322 Da
Physical StatePresumed solid-
SolubilityTypical solubility in organic solvents (methanol, chloroform)-
First ReportedDatabase entry created 2008-06-23
Last Updated2025-04-05

Scutellaria barbata: The Source Plant

Scutellaria barbata, commonly known as Barbat Skullcap, is a medicinal herb with a long history of use in traditional medicine systems, particularly in China where it is called "Ban Zhi Lian" . This plant has gained significant attention for its potential therapeutic applications.

Traditional Uses

S. barbata has been traditionally employed for:

  • Treatment of various cancers

  • Clearing heat and removing toxicity

  • Promoting blood circulation

  • Reducing inflammation

  • Treating infections

Chemical Constituents

S. barbata contains diverse bioactive compounds, including:

  • Flavonoids (scutellarin, baicalein, wogonin)

  • Diterpenoids, including neo-clerodane diterpenoid alkaloids

  • Alkaloids

  • Polysaccharides

  • Essential oils

  • Sterols

The neo-clerodane diterpenoids, including numerous scutebarbatines, represent one of the characteristic chemical classes found in this plant .

Related Compounds and Structural Relationships

Scutebarbatine I(rel) belongs to a family of structurally related compounds isolated from Scutellaria barbata. Understanding its relationship to other scutebarbatines provides valuable context.

Scutebarbatine Family Overview

Table 2: Comparison of Scutebarbatine Compounds

CompoundMolecular FormulaMolecular WeightDistinctive FeaturesReference
Scutebarbatine I(rel)C30H41NO8543.6 g/molEthoxy-hexahydrofuro[2,3-b]furan-2-yl group
Scutebarbatine FC30H37NO9555.6 g/molBis(acetyloxy) feature, oxo-furan moiety
Scutebarbatine AC32H34N2O7558.6 g/molTwo nitrogen atoms in structure
Scutebarbatine BC33H35NO7557.6 g/molDifferent oxidation pattern
Scutebarbatine CC33H35NO8573.6 g/molAdditional oxygen atom compared to B
Scutebarbatine L(rel)C33H41NO9595.7 g/molContains 2-acetyloxy-3-methylbutanoyl group

Research Significance and Applications

Contribution to Ethnopharmacology

The identification and characterization of compounds like Scutebarbatine I(rel) provides scientific validation for the traditional uses of S. barbata in various medicinal systems.

Biotechnological Applications

The molecular structure of Scutebarbatine I(rel) could inform:

  • Development of biosynthetic pathways in heterologous hosts

  • Design of biocatalytic processes for producing complex natural products

  • Creation of molecular tools for biological research

Analytical Methods for Detection and Quantification

Spectroscopic Methods

The structural complexity of Scutebarbatine I(rel) necessitates sophisticated analytical techniques for identification and characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D techniques are crucial for structure elucidation .

  • Mass Spectrometry (MS): High-resolution MS provides accurate mass determination and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

  • X-ray Crystallography: Definitive determination of three-dimensional structure.

Chromatographic Methods

For isolation and quantification:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultra-Performance Liquid Chromatography (UPLC)

  • Thin Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

Future Research Directions

Structural Biology Studies

Future research could focus on:

  • Definitive determination of absolute stereochemistry

  • X-ray crystallographic studies

  • Computational modeling of molecular interactions

Pharmacological Investigations

Critical areas for future study include:

  • Specific anticancer activity screening against diverse cell lines

  • Mechanism of action studies

  • Structure-activity relationship investigations

  • In vivo efficacy and toxicity studies

  • Drug delivery system development for this complex molecule

Synthetic Approaches

Development of synthetic strategies for:

  • Total synthesis of Scutebarbatine I(rel)

  • Semi-synthetic derivatives with enhanced properties

  • Simplified analogs retaining biological activity

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